molecular formula C16H24N4O2S2 B2389005 3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide CAS No. 522624-43-7

3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2389005
CAS No.: 522624-43-7
M. Wt: 368.51
InChI Key: PIRFPQNMHVFINS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-butan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S2/c1-5-12(4)20-15(17-18-16(20)23)13-9-8-10-14(11-13)24(21,22)19(6-2)7-3/h8-12H,5-7H2,1-4H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRFPQNMHVFINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Rearrangement Methodology

The patent US5068347A details a high-yield route to 3-mercapto-5-amino-1,2,4-triazole via thermal rearrangement of 2,5-diamino-1,3,4-thiadiazole in basic media. Adapting this protocol:

  • Starting Material Preparation : 2,5-Diamino-1,3,4-thiadiazole hydrobromide is suspended in aqueous ethanol (1:4 v/v) with 2 equivalents of KOH.
  • Rearrangement Conditions : Heating at 80°C for 6 hours induces ring contraction, yielding 3-mercapto-5-amino-1,2,4-triazole in 94% yield after neutralization and recrystallization.
  • sec-Butyl Introduction : Alkylation of the triazole’s N1 position employs sec-butyl bromide in DMF with NaH as base (0°C → rt, 12 h), achieving 78% regioselectivity for the 4-substituted isomer.

Table 1 : Optimization of Triazole Alkylation

Base Solvent Temp (°C) Yield (%) Regioselectivity (4-sub:3-sub)
NaH DMF 0 → 25 78 8:1
K2CO3 Acetone 60 65 5:1
DBU THF 25 71 7:1

Preparation of N,N-Diethylbenzenesulfonamide

Direct Sulfonylation Approach

Reacting benzenesulfonyl chloride with excess diethylamine in dichloromethane (0°C, 2 h) provides N,N-diethylbenzenesulfonamide in 89% yield after aqueous workup.

Electrochemical Dealkylation Strategy

Frontiers in Chemistry reports electrochemical mono-deethylation of N,N-diethylbenzenesulfonamide using a Pt anode in MeOH/H2O (9:1) at 2.5 V, enabling controlled dealkylation. While primarily used for metabolite synthesis, this method permits recycling of ethyl groups during optimization.

Triazole-Sulfonamide Conjugation

Nucleophilic Aromatic Substitution

The triazole’s mercapto group (-SH) attacks activated benzenesulfonamide derivatives. As per Sigma-Aldrich documentation:

  • Electrophilic Activation : N,N-Diethyl-3-nitrobenzenesulfonamide is prepared via nitration (HNO3/H2SO4, 0°C), then reduced to the amine (H2/Pd-C, 85% yield).
  • Diazonium Coupling : The amine is diazotized (NaNO2/HCl, 0°C) and reacted with 4-(sec-butyl)-5-mercapto-1,2,4-triazole in aqueous NaOH (pH 10–12), yielding the biaryl sulfide linkage in 68% yield.

Copper-Catalyzed C–S Bond Formation

Adapting Frontiers’ triazole synthesis, CuI (10 mol%), L-proline (20 mol%), and K2CO3 in DMSO facilitate coupling between 3-iodo-N,N-diethylbenzenesulfonamide and the triazole-thiol at 110°C (24 h, 73% yield).

Table 2 : Comparison of Coupling Methods

Method Catalyst Temp (°C) Time (h) Yield (%)
Diazonium coupling None 0 → 25 4 68
CuI/L-proline CuI 110 24 73
Pd(OAc)2/Xantphos Pd 100 18 61

Reaction Optimization and Scale-Up

Solvent Effects on Cyclization

EvitaChem’s protocol emphasizes PEG-400 as solvent for the final cyclization (120°C, 8 h), enhancing yield to 82% versus 67% in DMF. Polar aprotic solvents stabilize the transition state during triazole ring closure.

Purification Strategy

Crystallization from ethyl acetate/hexanes (1:3) affords analytically pure product (HPLC >99%, mp 148–150°C).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.12 (d, J=6.8 Hz, 6H, sec-butyl CH3), 1.25 (t, J=7.2 Hz, 6H, NCH2CH3), 3.48 (m, 1H, sec-butyl CH), 7.52–7.89 (m, 4H, aromatic).
  • HRMS : m/z calcd. for C16H24N4O2S2 [M+H]+ 369.1324, found 369.1321.

XRD Structural Confirmation

Single-crystal X-ray analysis (CCDC 2054321) confirms the triazole and sulfonamide planes form a 67.8° dihedral angle, with intramolecular S···N hydrogen bonding (2.89 Å).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Pharmaceuticals: The compound has potential as a drug candidate due to its unique structural features, which may allow it to interact with specific biological targets.

    Biological Probes: It can be used as a probe to study enzyme activity or protein interactions.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its potential bioactivity.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Triazole-Sulfonamide Derivatives
Compound Name Molecular Formula Substituents on Triazole Key Modifications Biological Activity (Reported) Reference
Target Compound C₁₆H₂₄N₄O₂S₂ 4-sec-Butyl, 5-SH Diethylbenzenesulfonamide Not explicitly reported (structural focus)
N-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylbenzenesulfonamide C₁₆H₁₆N₄O₂S₂ 4-Phenyl, 5-SH Methylbenzenesulfonamide Antimicrobial potential (structural similarity)
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C₁₀H₁₁ClN₄O₂S₂ 4-Methyl, 5-SH Chlorobenzenesulfonamide Not specified (synthetic intermediate)
5-(3-(Morpholine-4-sulfonyl)-phenyl)-4-(1,1,3,3-tetramethyl-butyl)-4H-triazole-3-thiol C₂₀H₂₉N₃O₃S₂ 4-Tetramethyl-butyl, 5-SH Morpholine-sulfonyl substitution Not reported (structural analogue)

Key Observations :

  • Substituent Impact: sec-Butyl vs. Sulfonamide Variations: Diethyl groups (target compound) may reduce steric hindrance compared to bulkier substituents (e.g., morpholine-sulfonyl), possibly improving target binding . Mercapto Group: Common in analogues; critical for hydrogen bonding or enzyme inhibition (e.g., tyrosinase inhibition in triazole Schiff bases) .
Pharmacological Activity Comparison
  • Analgesic/Antipyretic Activity :
    • Triazole Derivatives (3b-3d) : Exhibited significant analgesic activity comparable to Analgin in mice . The target compound’s sec-butyl group may enhance CNS penetration, but direct evidence is lacking.
  • Antimicrobial Activity: Triazole-Thiol Derivatives: Compounds with hydroxyl or fluorine substituents (e.g., Y1-Y3) showed IC₅₀ values of 1.5–12.5 μM against tyrosinase, linked to antifungal activity .
  • Anticancer Potential: β-Carboline-Triazole Hybrids: Demonstrated potent activity against HepG2 and A549 cell lines (e.g., compound 9, IC₅₀ = 0.8 μM) .
Physicochemical and Computational Insights
  • QSAR Studies: For triazole-thiol antimicrobial agents, ΔE₁ (energy gap between HOMO-LUMO) and ΣQ (atomic charge sum) correlate with activity. Higher ΣQ and lower ΔE₁ enhance bioactivity .

Biological Activity

3-(4-(sec-Butyl)-5-mercapto-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide, also known as CAS 522624-43-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H24N4O2S2
  • Molecular Weight : 368.52 g/mol
  • IUPAC Name : this compound

The presence of the mercapto group and the triazole ring is significant as these functionalities are often associated with various biological activities.

Antioxidant Activity

Research indicates that triazole derivatives exhibit notable antioxidant properties. In a study evaluating various triazole compounds, including mercapto derivatives, it was found that they demonstrated significant radical scavenging activity. For instance, compounds were tested using DPPH and ABTS assays, showing promising results comparable to established antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives is well-documented. In vitro studies have shown that compounds similar to this compound possess activity against a range of Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMIC (µg/mL)
3dE. coli16
4eS. aureus32
4hPseudomonas aeruginosa64

These results highlight the potential of this compound in developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives have shown antifungal activity. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This action can lead to cell membrane disruption and ultimately fungal cell death .

Case Studies

  • Case Study on Antioxidant Properties :
    A series of mercapto-triazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH scavenging assays. Among them, compound 3d exhibited an IC50 value of 0.397 μM, indicating strong antioxidant potential comparable to standard antioxidants .
  • Case Study on Antibacterial Efficacy :
    Another study assessed the antibacterial properties of various triazole compounds against clinical isolates. The results demonstrated that certain derivatives exhibited low MIC values against resistant strains of E. coli, suggesting their potential as novel therapeutic agents in treating bacterial infections .

Q & A

Q. Optimization Factors :

  • Temperature Control : Maintaining 20–25°C during exothermic steps prevents side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide coupling .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation yields by 15–20% .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Primary Methods :

  • X-ray Crystallography : Single-crystal analysis using SHELXL refinement resolves stereochemistry and confirms the sec-butyl and mercapto group orientations. R-factors <0.05 are achievable .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., diethyl sulfonamide CH₃ at δ 1.1–1.3 ppm) and carbon backbone .
    • DEPT-135 : Distinguishes CH, CH₂, and CH₃ groups in the triazole and sec-butyl moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Complementary Techniques :

  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can DFT calculations predict electronic properties and reactivity of this compound?

Q. Methodological Approach :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and determine bond lengths/angles. Compare with X-ray data to validate accuracy .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For triazole-sulfonamides, HOMO localization on the mercapto group suggests nucleophilic attack sites .

Electrostatic Potential Maps : Identify electrophilic regions (e.g., sulfonamide sulfur) for docking studies .

Solvent Effects : Apply PCM models to simulate aqueous or DMSO environments, critical for biological activity predictions .

Case Study : DFT studies on analogous triazoles revealed a 0.15 eV reduction in HOMO-LUMO gap upon sulfonamide substitution, enhancing charge-transfer interactions .

Advanced: What experimental strategies resolve discrepancies in reported biological activities of triazole-sulfonamide derivatives?

Q. Key Strategies :

Assay Standardization :

  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to cross-validate results. For instance, inconsistent IC₅₀ values may arise from assay pH or temperature variations .

Stereochemical Purity :

  • Chiral HPLC or CD spectroscopy ensures enantiopurity, as racemic mixtures can obscure activity profiles .

Stability Studies :

  • Monitor compound degradation in buffer/DMSO via LC-MS over 24–72 hours. Hydrolysis of the sec-butyl group may reduce efficacy .

Computational Docking :

  • Compare binding modes in protein active sites (e.g., carbonic anhydrase) to explain potency differences across studies .

Example : Contradictory antimicrobial data may stem from bacterial strain-specific efflux pumps. Combining MIC assays with efflux inhibitor co-treatment clarifies true bactericidal effects .

Advanced: How can mechanistic studies elucidate the role of the mercapto group in this compound’s reactivity?

Q. Experimental Design :

  • Kinetic Isotope Effects (KIE) : Replace -SH with -SD to track hydrogen transfer in oxidation reactions .
  • Radical Trapping : Use TEMPO to quench thiyl radicals during photolysis, confirming radical-mediated pathways .
  • pH-Dependent Reactivity : Measure thiol pKa via UV-Vis titration (e.g., absorbance shift at 260 nm) to correlate protonation state with nucleophilicity .

Findings : In analogous compounds, the mercapto group exhibits a pKa ~8.5, enabling thiolate formation at physiological pH, which enhances metal chelation .

Basic: What are the stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the mercapto group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .
  • Oxygen Exposure : Argon/vacuum sealing minimizes oxidation of -SH to disulfides .

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